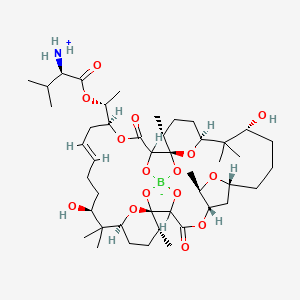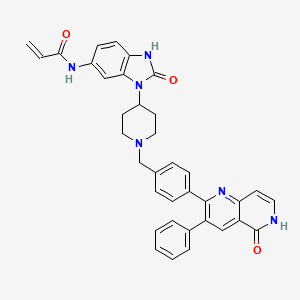
Brom-PEG2-tert-Butylester
Übersicht
Beschreibung
Bromo-PEG2-t-butyl ester: is a polyethylene glycol derivative containing a bromide group and a t-butyl protected carboxyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Wissenschaftliche Forschungsanwendungen
Bromo-PEG2-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the formulation of various industrial products, including coatings and adhesives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromo-PEG2-t-butyl ester can be synthesized through a multi-step process involving the reaction of polyethylene glycol with bromide and t-butyl protecting groups. The synthesis typically involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods: In industrial settings, the production of Bromo-PEG2-t-butyl ester involves large-scale reactions with optimized conditions to maximize yield and minimize costs. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Bromo-PEG2-t-butyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a leaving group, allowing for nucleophilic substitution reactions.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the t-butyl protecting group.
Major Products Formed:
Nucleophilic Substitution: The major products are the substituted polyethylene glycol derivatives.
Deprotection: The major product is the free carboxyl group-containing polyethylene glycol derivative
Wirkmechanismus
The mechanism of action of Bromo-PEG2-t-butyl ester involves its ability to undergo nucleophilic substitution reactions, where the bromide group is replaced by a nucleophile. This property makes it a valuable intermediate in the synthesis of various compounds. The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further functionalization of the molecule .
Vergleich Mit ähnlichen Verbindungen
Bromo-PEG3-t-butyl ester: Contains an additional ethylene glycol unit, providing increased solubility and flexibility.
Bromo-PEG4-t-butyl ester: Contains two additional ethylene glycol units, further enhancing solubility and flexibility.
Uniqueness: Bromo-PEG2-t-butyl ester is unique due to its balance of solubility and reactivity. The presence of the bromide group allows for efficient nucleophilic substitution reactions, while the t-butyl protected carboxyl group provides stability and controlled deprotection under acidic conditions .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-(2-bromoethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYAYHGUAATLSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











